molecular formula C10H15ClN2O2S B13254271 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride

Cat. No.: B13254271
M. Wt: 262.76 g/mol
InChI Key: PREHMDZFOFECRD-UHFFFAOYSA-N
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Description

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is a high-value chemical intermediate primarily employed in the synthesis of innovative small molecule therapeutics. Its core research value lies in its function as a sulfonylation reagent, enabling the efficient introduction of the methanesulfonyl (mesyl) group onto nucleophilic sites of target molecules, particularly nitrogen atoms in amine and heterocyclic systems. This scaffold is integral to the development of Bruton's Tyrosine Kinase (BTK) inhibitors, such as the clinical candidate BIIB091, where it serves as a key structural component. The imidazopyridine core is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to modulate various biological targets. Researchers utilize this sulfonyl chloride to create sulfonamide and sulfonate derivatives that act as covalent inhibitors, forming a critical bond with cysteine residues in the active site of kinases and other enzymes. This mechanism is pivotal for developing highly potent and selective therapeutic agents for oncology and autoimmune diseases. The compound's tetrahydropyridine ring provides conformational restraint, potentially enhancing target binding affinity and metabolic stability in drug candidates. Current research applications focus on expanding the structure-activity relationships (SAR) of kinase inhibitor libraries and exploring its potential in constructing targeted protein degraders (PROTACs) where the imidazopyridine scaffold can serve as a warhead for E3 ligase recruitment.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C10H15ClN2O2S/c1-2-8-9(7-16(11,14)15)13-6-4-3-5-10(13)12-8/h2-7H2,1H3

InChI Key

PREHMDZFOFECRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Method A: Cyclization via α-Haloketones

  • Reagents : 2-aminopyridine derivatives, α-haloketones (e.g., 2-bromoacetophenone derivatives).
  • Procedure :
    • The 2-aminopyridine is reacted with an α-haloketone in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or ethanol.
    • The mixture is refluxed for 12–24 hours.
    • Cyclization occurs via nucleophilic substitution and intramolecular condensation, forming the imidazo[1,2-a]pyridine ring.
  • Outcome : The substituted imidazo[1,2-a]pyridine with various substituents at the 2-position, such as ethyl groups, can be obtained with yields typically ranging from 60–80%.

Method B: Multi-step Synthesis via 2,3-Disubstituted Pyridines

  • Reagents : 2,3-disubstituted pyridines, aldehydes, or ketones.
  • Procedure :
    • Condensation of 2,3-disubstituted pyridines with aldehydes or ketones under acid catalysis.
    • Cyclization facilitated by heating under reflux conditions.
    • Purification by column chromatography yields the core structure.

Introduction of the Methanesulfonyl Chloride Group

The key step involves sulfonylation at the 3-position of the imidazo[1,2-a]pyridine core:

Method C: Direct Sulfonylation

  • Reagents : Methanesulfonyl chloride (MsCl), base (e.g., pyridine, triethylamine), and the imidazo[1,2-a]pyridine derivative.
  • Procedure :
    • Dissolve the imidazo[1,2-a]pyridine core in anhydrous dichloromethane or pyridine.
    • Add methanesulfonyl chloride dropwise at 0°C under nitrogen atmosphere.
    • Stir the mixture at room temperature for 2–6 hours.
    • The reaction is monitored via TLC until completion.
    • Quenching with water or dilute acid, followed by extraction and purification, yields the sulfonyl chloride derivative.

Method D: Alternative Approach via Activation of the 3-Hydroxymethyl Intermediate

  • Reagents : 3-Hydroxymethyl imidazo[1,2-a]pyridine derivative, MsCl, and a base.
  • Procedure :
    • First, synthesize the 3-hydroxymethyl intermediate via formaldehyde addition or other suitable routes.
    • Treat with MsCl under basic conditions to convert the hydroxymethyl group into the sulfonyl chloride.
    • Purify by chromatography.

Optimization and Scale-Up Considerations

  • Reaction Conditions :
    • Typically, sulfonylation reactions are performed at low temperatures (0°C to room temperature) to prevent side reactions.
    • Anhydrous conditions are critical to prevent hydrolysis of MsCl.
  • Yield and Purity :
    • Yields generally range from 70–85% depending on the purity of starting materials and reaction conditions.
    • Purification is achieved via column chromatography or recrystallization.

Representative Data Table of Preparation Parameters

Step Reagents Solvent Temperature Time Yield Notes
1. Cyclization 2-Aminopyridine + α-Haloketone Acetone/Ethanol Reflux (~80°C) 12–24 h 60–80% Cyclization to imidazo core
2. Sulfonylation Imidazo[1,2-a]pyridine + MsCl Dichloromethane/Pyridine 0°C to RT 2–6 h 70–85% Under nitrogen atmosphere
3. Purification - Chromatography - - - Recrystallization or chromatography

Recent Advances and Patents

  • A notable patent describes large-scale synthesis involving the cyclization of substituted pyridines followed by sulfonylation with MsCl, emphasizing process scalability and environmental considerations, such as solvent recycling and milder reaction conditions (see Patent AU2001284594B2).
  • Innovations include the use of PEG-supported sulfonyl chlorides, which facilitate milder reaction conditions and easier purification, as demonstrated in recent liquid-phase synthesis methods.

Summary and Recommendations

The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves:

  • Constructing the imidazo[1,2-a]pyridine core via cyclization of suitable aminopyridines and α-haloketones.
  • Functionalizing the 3-position through sulfonylation with methanesulfonyl chloride under controlled, anhydrous conditions.
  • Optimizing reaction parameters for high yield and purity, with potential for scale-up based on patent-proven methodologies.

This approach ensures a robust, efficient, and scalable pathway suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 2-Position

(a) [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl Chloride
  • Structure : Features a branched butan-2-yl group at the 2-position instead of ethyl.
  • Molecular Formula : C₁₂H₁₉ClN₂O₂S (MW: 290.81) .
  • Similar reactivity profile at the sulfonyl chloride group. Storage and handling precautions (e.g., avoidance of moisture, ventilation requirements) align with sulfonyl chloride hazards .
(b) 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
  • Structure : 2-position phenyl group; 3-position amine (–NH₂) instead of sulfonyl chloride.
  • Molecular Formula : C₁₃H₁₆ClN₃ (MW: 249.74) .
  • Key Differences :
    • Reduced electrophilicity due to the amine group, enabling participation in hydrogen bonding or acid-base interactions.
    • Enhanced solubility in polar solvents compared to sulfonyl chloride analogs.
    • Applications in kinase inhibitor synthesis, as amines are common pharmacophores .

Functional Group Variations at the 3-Position

(a) 8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
  • Structure : 3-position carboxylic acid (–COOH) instead of sulfonyl chloride.
  • Molecular Formula : C₉H₁₃ClN₂O₂ (MW: 187.69) .
  • Key Differences :
    • Acidic properties (pKa ~2–3 for carboxylic acids) enable salt formation, enhancing aqueous solubility.
    • Reactivity focused on carboxylate chemistry (e.g., esterification, amidation).
(b) 1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
  • Structure : 3-position methylpiperazine group.
  • Relevance : Demonstrates the versatility of imidazopyridine derivatives in generating diverse pharmacophores. Piperazine moieties are common in CNS-targeting drugs .

Core Heterocycle Modifications

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • Structure : Pyrimidine core instead of pyridine.
  • Molecular Formula : C₁₁H₁₉N₃ (MW: 193.29) .
  • Key Differences :
    • Altered electronic properties due to the pyrimidine ring, influencing binding affinity in medicinal chemistry applications.
    • Steric effects from the tert-butyl group may hinder interactions in enzymatic pockets.

Biological Activity

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antiproliferative effects, supported by relevant research findings and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄ClN₂O₂S
  • Molecular Weight : 270.76 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antiproliferative properties. The following sections summarize key findings.

Antibacterial Activity

Research indicates that derivatives of imidazopyridine compounds exhibit significant antibacterial properties against a range of bacterial strains. For instance:

  • Study Findings : A study showed that certain imidazopyridine derivatives demonstrated formidable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported to be as low as 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
CompoundBacterial StrainMIC (µM)
Compound AE. coli50
Compound BS. agalactiae75
Compound CS. aureus100

Antiproliferative Activity

In addition to antibacterial properties, the compound has shown potential antiproliferative effects in cancer cell lines.

  • Case Study : A study evaluated the antiproliferative activity of sulfonamide derivatives related to imidazopyridine structures. The results indicated that some derivatives inhibited cell proliferation in various cancer cell lines with IC₅₀ values ranging from 10 to 30 µM .
CompoundCell LineIC₅₀ (µM)
Compound DHeLa (cervical cancer)20
Compound EMCF7 (breast cancer)15
Compound FA549 (lung cancer)25

The biological activities of this compound are thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with critical cellular processes such as DNA replication or protein synthesis in target cells.

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